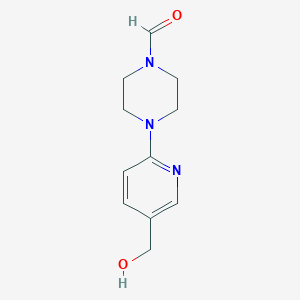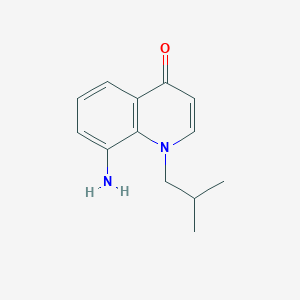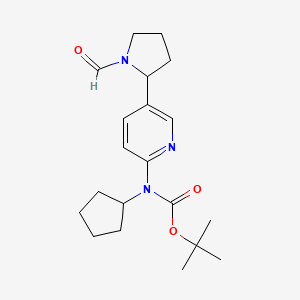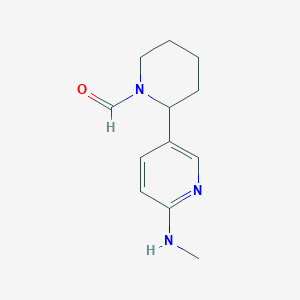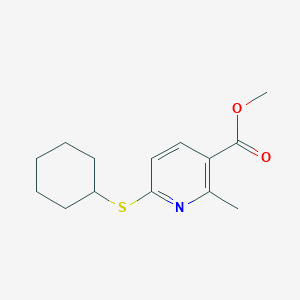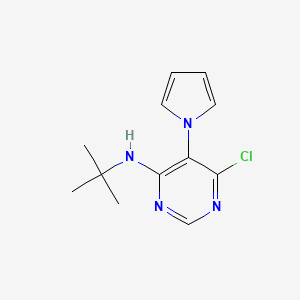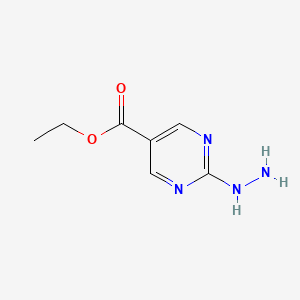
4-Isopropyltetrahydro-2H-pyran-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyltetrahydro-2H-pyran-4-OL is a chemical compound with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol . It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle. This compound is known for its unique structural features, which include a tetrahydropyran ring substituted with an isopropyl group and a hydroxyl group at the 4-position. It is used in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Isopropyltetrahydro-2H-pyran-4-OL involves the Prins cyclization reaction. This reaction typically uses isoprenol and isovaleraldehyde as starting materials, with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction proceeds through the formation of a hemiacetal intermediate, followed by cyclization to form the tetrahydropyran ring.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using solid acid catalysts, such as iron-modified silica or alumosilicates . These catalysts offer advantages in terms of reusability and selectivity, making the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyltetrahydro-2H-pyran-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 4-isopropyltetrahydro-2H-pyran-4-one.
Reduction: Formation of this compound.
Substitution: Formation of 4-isopropyltetrahydro-2H-pyran-4-chloride or 4-isopropyltetrahydro-2H-pyran-4-amine.
Scientific Research Applications
4-Isopropyltetrahydro-2H-pyran-4-OL has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
Comparison with Similar Compounds
4-Isopropyltetrahydro-2H-pyran-4-OL can be compared with other similar compounds, such as:
Tetrahydro-4H-pyran-4-ol: This compound lacks the isopropyl group, making it less lipophilic and potentially less effective in certain applications.
2H-Pyran-4-ol: This compound has a different ring structure, which can affect its reactivity and applications.
The presence of the isopropyl group in this compound makes it unique, as it enhances the compound’s chemical properties and broadens its range of applications.
Properties
| 1339128-40-3 | |
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
4-propan-2-yloxan-4-ol |
InChI |
InChI=1S/C8H16O2/c1-7(2)8(9)3-5-10-6-4-8/h7,9H,3-6H2,1-2H3 |
InChI Key |
XUWIXDMDHOHGHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCOCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


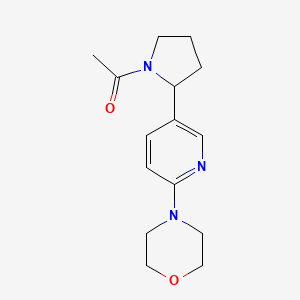
![7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11802610.png)
